N'-[(E)-(4-fluorophenyl)methylidene]-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide
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Overview
Description
N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-2-[4-OXO-3(4H)-QUINAZOLINYL]ACETOHYDRAZIDE is a compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and material science .
Preparation Methods
The synthesis of N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-2-[4-OXO-3(4H)-QUINAZOLINYL]ACETOHYDRAZIDE typically involves the condensation reaction between 4-fluorobenzaldehyde and 2-[4-oxo-3(4H)-quinazolinyl]acetic acid hydrazide. The reaction is usually carried out in an ethanol solution under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-2-[4-OXO-3(4H)-QUINAZOLINYL]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-2-[4-OXO-3(4H)-QUINAZOLINYL]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used in the synthesis of metal complexes, which are studied for their catalytic and electronic properties.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-2-[4-OXO-3(4H)-QUINAZOLINYL]ACETOHYDRAZIDE involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with DNA replication, leading to its antimicrobial and anticancer effects. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-2-[4-OXO-3(4H)-QUINAZOLINYL]ACETOHYDRAZIDE is unique due to its specific structural features, such as the presence of both a fluorophenyl and a quinazolinyl group. Similar compounds include:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural motifs but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C17H13FN4O2 |
---|---|
Molecular Weight |
324.31 g/mol |
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C17H13FN4O2/c18-13-7-5-12(6-8-13)9-20-21-16(23)10-22-11-19-15-4-2-1-3-14(15)17(22)24/h1-9,11H,10H2,(H,21,23)/b20-9+ |
InChI Key |
WTAFRVRSXJVFJM-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)N/N=C/C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NN=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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